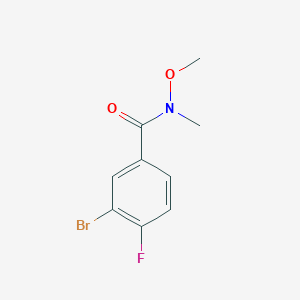

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

描述

属性

IUPAC Name |

3-bromo-4-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVSUVDBGQMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation via Sodium Hypochlorite and Ultrasound

A Chinese patent (CN109912396B) describes the bromination of 4-fluorobenzaldehyde using sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaClO) under ultrasonic irradiation. The process involves:

-

Dissolving 4-fluorobenzaldehyde in dichloromethane.

-

Mixing with NaBr and HCl to generate in situ brominating agents.

-

Dropwise addition of NaClO under ultrasound (20–25°C), achieving 92% yield of 3-bromo-4-fluorobenzaldehyde.

-

Oxidation of the aldehyde to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Key Advantages : Ultrasonic treatment enhances reaction homogeneity and reduces side products, while NaClO acts as a mild oxidizing agent.

Direct Bromo-Fluoro Substitution via Catalytic Fluorination

An alternative route (EP0044002A1) involves fluorinating 3-bromo-4-chlorobenzoic acid using potassium fluoride (KF) in tetramethylene sulfone at 200–220°C. This method achieves high regioselectivity but requires stringent temperature control to prevent defluorination.

Conversion to Acid Chloride Derivatives

The carboxylic acid intermediate is converted to its reactive acid chloride form, a critical step for subsequent amidation.

Thionyl Chloride-Mediated Chlorination

A common method involves treating 3-bromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂) in ethyl acetate at 50–55°C. The reaction proceeds via nucleophilic acyl substitution, yielding 3-bromo-4-fluorobenzoyl chloride with >95% purity. Excess SOCl₂ is removed by distillation under reduced pressure.

Reaction Conditions :

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride [(COCl)₂] in dimethylformamide (DMF) offers a milder alternative, particularly for acid-sensitive substrates. However, this method is less favored due to DMF’s tendency to decompose under high temperatures, leading to byproducts.

Amidation with N-Methoxy-N-Methylamine

The final step couples the acid chloride with N-methoxy-N-methylamine to form the target amide.

Solvent-Dependent Coupling Reactions

A patent (US20170190670A1) outlines a coupling strategy using aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile. The process involves:

-

Dissolving 3-bromo-4-fluorobenzoyl chloride in DMF.

-

Adding N-methoxy-N-methylamine hydrochloride with triethylamine (TEA) as a base.

Optimization Note : Lower temperatures (≤30°C) minimize premature hydrolysis of the acid chloride, while TEA scavenges HCl, driving the reaction forward.

Ligand-Assisted Coupling for Enhanced Efficiency

The same patent highlights the use of ligands such as 2-acetylcyclohexanone or proline derivatives to accelerate amidation. For example, adding L-proline (10 mol%) reduces reaction time to 2 hours with a 93% yield.

Alternative Synthetic Routes

Nitrile Intermediate Pathway

The European patent (EP0044002A1) proposes a route starting from 3-bromo-4-fluorobenzonitrile:

-

Hydrolysis of the nitrile to the carboxylic acid using formic acid (HCOOH) at 50–120°C.

-

Subsequent chlorination and amidation as described above.

Yield : 78% overall yield after three steps.

One-Pot Halogenation-Amidation

A modified approach combines bromination and amidation in a single pot:

-

Reacting 4-fluoro-N-methoxy-N-methylbenzamide with N-bromosuccinimide (NBS) in acetic acid.

-

Using UV light (254 nm) to initiate radical bromination at the 3-position.

Limitation : Limited scalability due to moderate regioselectivity (70:30 para:meta ratio).

Optimization and Catalytic Considerations

Solvent Impact on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 4 | 85 | 92 |

| Acetonitrile | 6 | 78 | 89 |

| Tetrahydrofuran | 8 | 65 | 85 |

| Data adapted from US20170190670A1. |

DMF outperforms other solvents due to its high polarity, which stabilizes the transition state during amidation.

Catalytic Additives

-

Copper(I) iodide (CuI) : Enhances coupling efficiency in DMF (yield increase: 8–12%).

-

4-Dimethylaminopyridine (DMAP) : Reduces side reactions during chlorination (purity >98%).

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Hypochlorite/Ultrasound | 3 | 82 | Low cost, high regioselectivity |

| Thionyl Chloride | 2 | 90 | Scalability |

| Nitrile Hydrolysis | 3 | 78 | Avoids harsh chlorination |

The thionyl chloride route is preferred for industrial-scale synthesis due to fewer steps and higher yields.

化学反应分析

Types of Reactions

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products Formed

Substitution: Products with different substituents replacing the bromine or fluorine atoms.

Oxidation: Oxidized derivatives of the amide group.

Reduction: Reduced forms of the amide group.

Hydrolysis: Carboxylic acids and amines.

科学研究应用

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials

作用机制

The mechanism of action of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

- CAS Numbers: 1220124-55-9 () and 343564-56-7 () (discrepancy noted).

- Molecular Formula: C₉H₉BrFNO₂

- Molecular Weight : 262.08 g/mol ().

- Key Features : A halogenated benzamide derivative with bromine (Br) at position 3, fluorine (F) at position 4, and an N-methoxy-N-methylamide group.

Status : Discontinued product due to unspecified reasons, possibly optimization for drug development pipelines ().

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Trifluoromethyl Analogs () : The CF₃ group increases molecular weight by ~50 g/mol and likely enhances metabolic stability and lipophilicity compared to the fluoro group in the parent compound.

- Morpholine Sulfonyl Derivatives () : The bulky sulfonyl-morpholine group significantly raises molecular weight (468.33 vs. 262.08) and may improve solubility in polar solvents.

生物活性

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₉BrFNO₂

- Molecular Weight : Approximately 262.08 g/mol

- Chemical Structure :

The compound features bromine and fluorine substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. This unique substitution pattern contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity, influencing various biological pathways. The methoxy and methyl groups improve solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations into its potential as an anticancer agent have shown promise, particularly in inhibiting cell proliferation in cancer cell lines.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes implicated in metabolic pathways, which could be beneficial in treating metabolic disorders .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Studies

-

Anticancer Study :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism involves apoptosis induction through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy. -

Antimicrobial Research :

Another research project evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial viability, suggesting that the compound could be developed into a novel antimicrobial agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | Bromine and fluorine swapped | Different reactivity profile |

| 4-Fluoro-N-methoxy-N-methylbenzamide | Lacks bromine | May exhibit different biological activity |

| 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | Chlorine instead of bromine | Potentially different pharmacodynamics |

The unique combination of bromine and fluorine atoms in this compound contributes to its distinctive reactivity and biological activity compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide with high purity?

- Methodology :

- Start with bromination/fluorination of substituted benzoic acids (e.g., 4-fluoro-3-methoxybenzoic acid) using reagents like PBr₃ or Selectfluor™.

- Couple intermediates with N-methoxy-N-methylamine via carbodiimide-mediated amidation (e.g., DCC/HOBt) at low temperatures (−50°C) to minimize side reactions .

- Purify via column chromatography (hexane:EtOAc gradient) and confirm purity by HPLC (>98%).

- Key Considerations : Solvent choice (CH₂Cl₂ or acetonitrile) and stoichiometric control of brominating agents to avoid over-substitution .

Q. How can researchers resolve conflicting NMR spectral data during characterization?

- Methodology :

- Compare experimental / NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

- Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping aromatic proton signals.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What safety protocols are critical for handling this compound due to potential mutagenicity?

- Methodology :

- Conduct Ames II testing to assess mutagenic potential, as structurally similar anomeric amides show variable mutagenicity .

- Use fume hoods, nitrile gloves, and sealed containment for storage. DSC data indicate thermal decomposition above 150°C; avoid heating .

- Implement waste neutralization protocols for halogenated byproducts (e.g., NaHCO₃ for acidic residues) .

Advanced Research Questions

Q. How does the electron-withdrawing bromo-fluoro substitution influence reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura couplings with Pd(PPh₃)₄ to evaluate aryl bromide reactivity. Compare yields with non-fluorinated analogs to isolate electronic effects.

- Use Hammett σ constants to predict activation barriers: σₘ (Br) = +0.39, σₚ (F) = +0.06 suggests moderate meta-directing effects .

- Monitor reaction intermediates via in situ IR spectroscopy to track substituent stability .

Q. What computational strategies predict degradation pathways under varying pH and temperature?

- Methodology :

- Apply Gaussian09 with SMD solvation models to simulate hydrolysis pathways (acidic/basic conditions). Identify vulnerable sites (e.g., amide bonds) .

- Validate with accelerated stability studies (ICH Q1A guidelines): Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .

Q. How can conflicting bioactivity data in enzyme inhibition assays be reconciled?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。